molecular formula C21H15BrN4OS B2662067 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866896-61-9

1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2662067
CAS No.: 866896-61-9
M. Wt: 451.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a bromothiophene moiety, a phenethyl group, and a triazoloquinazoline core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials

  • Synthetic Routes and Reaction Conditions:
    • The synthesis begins with the preparation of the triazoloquinazoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
    • The bromothiophene moiety is introduced via a bromination reaction, using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
    • The phenethyl group is typically introduced through a Friedel-Crafts alkylation reaction, using phenethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
  • Industrial Production Methods:
    • Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
  • Reduction:
    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
  • Substitution:
    • The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of scientific research applications:

  • Chemistry:
    • The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
  • Biology:
    • It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
  • Medicine:
    • The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
  • Industry:
    • It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:
    • The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
  • Pathways Involved:
    • It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds:
    • Triazoloquinazolines: These compounds share the triazoloquinazoline core but differ in the substituents attached to the core.
    • Bromothiophenes: Compounds with a bromothiophene moiety but different core structures.
    • Phenethyl derivatives: Compounds with a phenethyl group attached to various core structures.
  • Uniqueness:
    • The combination of the bromothiophene, phenethyl group, and triazoloquinazoline core in this compound makes it unique and potentially useful in various applications.

Biological Activity

The compound 1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Triazole Ring : The initial step involves the cyclization of appropriate hydrazine derivatives with isothiocyanates or carbonyl compounds to form the triazole nucleus.
  • Quinazolinone Formation : Subsequent reactions lead to the construction of the quinazolinone structure through condensation reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. In vitro assays demonstrated that these compounds exhibit cytotoxic effects with IC50 values in the low micromolar range against human leukemia K562 cells and other tumor cell lines .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties . Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, studies indicate that modifications on the quinazoline scaffold can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cancer signaling pathways. The ability to bind to ATP-binding sites allows these compounds to disrupt cellular proliferation signals .
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways .
  • Antifolates : Certain derivatives exhibit properties akin to antifolates, affecting folate metabolism crucial for DNA synthesis in rapidly dividing cells .

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Quinazoline Derivative AAnticancer (K562)0.5 µM
Quinazoline Derivative BAntibacterial (E. coli)Low µM
This compoundAnticancer (various lines)TBD

Properties

IUPAC Name

1-(4-bromothiophen-2-yl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4OS/c22-15-12-18(28-13-15)19-23-24-21-25(11-10-14-6-2-1-3-7-14)20(27)16-8-4-5-9-17(16)26(19)21/h1-9,12-13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRFPQWNTWUUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CS5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.